5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 84712-08-3) is a halogenated heterocyclic compound belonging to the benzimidazolone class. This structural motif is recognized as a 'privileged scaffold' in medicinal chemistry, frequently forming the core of various biologically active molecules, particularly kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the methyl group at the N1-position provides a chemically stable yet reactive handle, making it a crucial intermediate for constructing complex pharmaceutical agents, especially those targeting Polo-like kinase 1 (PLK1), a protein overexpressed in many cancers.
Substituting this compound with close analogs is often unfeasible due to the specific roles of its substituents in advanced chemical synthesis. The N1-methyl group, for instance, prevents unwanted side reactions or alternative cyclization pathways that can occur with the N-unsubstituted analog, 5-Bromo-1,3-dihydro-benzimidazol-2-one, ensuring a specific and predictable reaction outcome. Furthermore, the bromine atom at the 5-position is not merely a generic halogen; its specific location and reactivity are critical for regioselective functionalization, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Using a chloro-analog would result in lower reactivity, while an iodo-analog might be too reactive and less stable, making the 5-bromo derivative a balanced and reliable choice for multi-step syntheses where consistent reactivity is paramount.
This compound is a documented key intermediate in the synthesis of highly potent inhibitors of the Polo-like kinase 1 (PLK1) polo-box domain (PBD). In a multi-step synthesis, derivatives originating from 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one achieved IC50 values for PLK1 PBD inhibition as low as 0.04 µM. This contrasts sharply with many previously reported PLK1 PBD inhibitors which require significantly higher concentrations (25–1000 µM) to exert their effect, demonstrating the efficacy of scaffolds derived from this specific starting material.
| Evidence Dimension | Inhibitory Concentration (IC50) against PLK1 PBD |
| Target Compound Data | Derivatives achieved IC50 values as low as 0.04 µM |
| Comparator Or Baseline | Other reported PLK1 PBD inhibitors with IC50 values of 25–1000 µM |
| Quantified Difference | Up to 25,000-fold higher potency compared to some baseline inhibitors |
| Conditions | In vitro PLK1 PBD binding assays. |
For researchers in oncology drug discovery, procuring this specific precursor provides a validated and efficient starting point for developing next-generation, high-potency PLK1 inhibitors.
The bromine atom at the 5-position is crucial for enhancing binding affinity to kinase targets. Structure-activity relationship (SAR) studies on related benzimidazole-based kinase inhibitors show that the presence of a bromo or fluoro substituent at key positions is favorable for potent and selective cytotoxic activity. The strategic placement of a halogen atom like bromine can modulate electronic properties and form key interactions within the kinase binding site, leading to enhanced potency and selectivity compared to non-halogenated or differently substituted analogs.
| Evidence Dimension | Structure-Activity Relationship (SAR) |
| Target Compound Data | The 5-bromo substituent is a key feature for enabling high-potency derivatives. |
| Comparator Or Baseline | Non-halogenated or alternatively substituted benzimidazole analogs. |
| Quantified Difference | Not directly quantified in a head-to-head comparison, but SAR studies consistently show the benefit of halogenation for potency. |
| Conditions | Development of various kinase inhibitors, including EGFR, HER2, and CDK2. |
This evidence justifies the selection of the brominated version over the cheaper, non-halogenated parent compound for projects where maximizing target affinity is a primary objective.
The 5-bromo functionality makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in pharmaceutical manufacturing. This reaction is widely used to couple aryl halides with arylboronic acids to construct biaryl systems common in kinase inhibitors. The reactivity of the C-Br bond offers a reliable balance, being more reactive than a C-Cl bond but typically more stable and cost-effective than a C-I bond, ensuring efficient and predictable coupling under standard palladium-catalyzed conditions. This process suitability is critical for reliably synthesizing libraries of analogs for lead optimization.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | Well-suited for Suzuki-Miyaura reactions due to the C-Br bond. |
| Comparator Or Baseline | Chloro-analogs (less reactive) and Iodo-analogs (more expensive, potentially less stable). |
| Quantified Difference | Qualitative difference in reactivity and cost-effectiveness based on established chemical principles. |
| Conditions | Standard Suzuki-Miyaura reaction conditions (e.g., Pd(PPh3)4 catalyst, base, solvent). |
For process chemists and synthesis labs, this compound's proven compatibility with robust, scalable coupling reactions reduces process optimization time and improves the reliability of producing diverse derivatives.
This compound is the right choice for research programs focused on discovering novel, potent, and selective inhibitors of Polo-like kinase 1 (PLK1), a validated target in various human cancers. Its demonstrated success as a precursor for sub-micromolar inhibitors makes it a high-value starting material for building focused compound libraries aimed at this specific kinase.
When the goal is to systematically explore the impact of substitutions on a core scaffold, this compound is an ideal starting point. The 5-bromo position serves as a reliable anchor point for introducing a wide variety of chemical groups via established cross-coupling chemistry, allowing researchers to efficiently generate the analogs needed to build a comprehensive SAR model for their target.
Given the prevalence of the benzimidazole core in kinase inhibitors, this building block is suitable for projects targeting both the ATP-binding site and allosteric sites like the PBD of PLK1. Its defined structure and predictable reactivity support the rational design of molecules intended to interact with specific domains of target kinases, a key strategy for improving selectivity and overcoming drug resistance.